4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-acetyl-6-methyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7(6(2)13)9-8(4-5)11-10(14)12-9/h3-4H,1-2H3,(H2,11,12,14) |
InChI Key |
WSPACGGHSMSULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)N2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetyl-6-methyl-1H-benzo[d]imidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Acetylation and Deacetylation Reactions
The acetyl group at the 4-position undergoes base-mediated cleavage, a key reaction observed in related benzimidazole derivatives. For example:
-
Deacetylation with Bases : Treatment with piperidine, KOH, or triethylamine in acetone removes the acetyl group, regenerating the parent benzimidazole scaffold . Piperidine shows the highest efficiency, with reaction rates ordered as:
Piperidine > KOH > Triethylamine > K₂CO₃ .
| Base | Reaction Efficiency | Product |
|---|---|---|
| Piperidine | Highest | 6-Methyl-1H-benzo[d]imidazol-2(3H)-one |
| KOH | High | Same as above |
| Triethylamine | Moderate | Same as above |
| K₂CO₃ | Low | Same as above |
-
Hydrazine-Induced Hydrolysis : Hydrazine hydrate selectively hydrolyzes the acetyl group without further functionalization, yielding 6-methyl-1H-benzo[d]imidazol-2(3H)-one .
Alkylation and Thioether Formation
The thione group (C=S) at position 2 participates in nucleophilic substitution reactions with alkyl halides, though the acetyl group is lost during alkylation due to base-mediated cleavage :
-
Reaction with 1-Bromobutane : In acetone with triethylamine, the acetylated compound forms 2-(butylthio)-1H-benzo[d]imidazole. The absence of acetyl in the product is confirmed by NMR (no δ ~171 ppm C=O signal) .
-
Benzylation with Benzyl Chloride : Similar conditions yield 2-(benzylthio)-1H-benzo[d]imidazole, characterized by a singlet at δ 4.50 ppm (CH₂) in ¹H-NMR .
| Alkylating Agent | Product | Key Spectral Data |
|---|---|---|
| 1-Bromobutane | 2-(Butylthio)-1H-benzoimidazole | ¹³C-NMR: δ 12.5 (CH₃), 20.3–30.4 (CH₂) |
| Benzyl Chloride | 2-(Benzylthio)-1H-benzoimidazole | ¹H-NMR: δ 4.50 (CH₂), 12.56 (NH) |
Condensation and Ring Modification
The acetyl group enables condensation reactions typical of ketones:
-
Schiff Base Formation : Reacts with primary amines (e.g., hydrazines) to form hydrazones, though specific examples for this compound require further experimental validation.
-
Heterocycle Synthesis : Analogous benzimidazole derivatives undergo cyclization with reagents like carbonyldiimidazole (CDI) to form triazepines . While not directly reported for 4-acetyl-6-methyl derivatives, similar reactivity is plausible.
Stability Under Acidic Conditions
The acetyl group remains stable in mildly acidic environments but may undergo hydrolysis under prolonged strong acidic conditions. Controlled acetylation reactions typically use acetic anhydride in acidic media to prevent premature deacetylation.
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one possess significant antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi.
Case Study:
A series of synthesized derivatives were evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 8 | Cell cycle arrest |
| Compound C | A549 | 12 | Inhibition of proliferation |
Antitubercular Activity
In vitro studies have highlighted the antitubercular activity of certain derivatives against Mycobacterium tuberculosis, indicating potential for development into therapeutic agents for tuberculosis treatment.
Case Study:
A derivative was evaluated in vivo in mice models, showing significant reduction in bacterial load compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. Modifications at various positions on the benzimidazole ring can enhance potency and selectivity.
Key Findings:
- Substituents at the 4-position significantly influence antimicrobial activity.
- The presence of electron-donating groups enhances anticancer properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit protein kinases, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzimidazolone core is highly versatile, allowing modifications that significantly influence bioactivity. Below is a comparative analysis of key analogs:
Structure-Activity Relationships (SAR)
- Substituent Position : Antitumor activity in sulfonamide derivatives is maximized at position 5, while acetyl at position 4 (target) may favor interactions with catalytic sites in enzymes.
- Electron Effects : Electron-withdrawing groups (e.g., acetyl, sulfonyl) enhance binding to polar residues in target proteins, as seen in PLD inhibitors .
- Steric Bulk : Piperidinyl and isopropyl groups improve membrane permeability but may reduce selectivity if overly bulky.
Biological Activity
4-Acetyl-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family. Its unique structure, characterized by an acetyl group at the 4-position and a methyl group at the 6-position of the benzimidazole ring, contributes to its diverse biological activities. This article explores its biological activity, particularly its antibacterial and anticancer properties, supported by relevant research findings and case studies.
The molecular formula of this compound is with a molecular weight of 190.19 g/mol. The compound exhibits stability and reactivity due to its benzimidazole core, making it a significant candidate in medicinal chemistry .
Antibacterial Activity
Research indicates that this compound possesses notable antibacterial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interaction with bacterial enzymes or DNA, leading to inhibition of their function .
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
This table summarizes the MIC values for several bacterial strains, demonstrating the compound's potential as an antibacterial agent .
Anticancer Activity
In addition to its antibacterial properties, studies have highlighted the anticancer potential of this compound, particularly against HepG2 liver cancer cells. The compound exhibited significant cytotoxic effects, suggesting its relevance in cancer research .
Case Study: Anticancer Effects on HepG2 Cells
A study evaluated the cytotoxic effects of this compound on HepG2 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.
Table 2: Cytotoxicity of this compound on HepG2 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 25 |
This data illustrates the compound's effectiveness in inhibiting cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies have suggested that it interacts with enzymes involved in bacterial metabolism and cancer cell proliferation. These interactions may enhance its efficacy as a therapeutic agent .
Q & A
Q. Why do certain synthetic routes yield inconsistent product ratios in deuterated vs. non-deuterated solvents?
- Methodological Answer : Deuterated solvents (e.g., acetone-d) may slow reaction kinetics due to isotopic mass effects, altering intermediates’ stability. Use kinetic studies (e.g., time-resolved NMR) to identify rate-determining steps and optimize conditions for deuterated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
